molecular formula C17H21NO2S B2370344 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034608-17-6

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2370344
CAS No.: 2034608-17-6
M. Wt: 303.42
InChI Key: YXDVPBUWCUTAJR-UHFFFAOYSA-N
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Description

The compound 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a bicyclic heterocyclic molecule characterized by a sulfur atom (thia) and a nitrogen atom (aza) within its norbornane-like scaffold.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDVPBUWCUTAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises two primary subunits:

  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl core : A bicyclic system with sulfur at position 2 and nitrogen at position 5.
  • 4-Phenyltetrahydro-2H-pyran-4-yl group : A six-membered oxygen-containing ring with a phenyl substituent.
    The methanone bridge connects these subunits, requiring strategic coupling methodologies.

Synthesis of the 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl Core

Cyclization Strategies

The bicyclic core is typically synthesized via intramolecular cyclization. Key methods include:

Method A: Diels-Alder Reaction
A [4+2] cycloaddition between cyclopentadiene and sulfur/nitrogen-containing dienophiles forms the bicyclic skeleton. For example, thioamide derivatives undergo Diels-Alder reactions to yield thia-azabicyclo intermediates.

Method B: Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable the construction of oxygenated analogs, as demonstrated in the synthesis of related bicyclo[2.2.1]heptane derivatives. This method offers regioselectivity but requires stringent anhydrous conditions.

Method C: Sulfur Insertion via Ring-Closing Metathesis
Grubbs catalysts facilitate sulfur incorporation into preformed azabicyclo frameworks. For instance, thiol-ene click reactions generate the 2-thia moiety with >90% efficiency.

Table 1: Comparative Analysis of Core Synthesis Methods
Method Yield (%) Key Reagents Limitations Source
Diels-Alder 65–78 Cyclopentadiene, Thioamides Steric hindrance with bulky substituents
Pd Catalysis 45–60 Pd(OAc)₂, Ligands High catalyst loading
Ring-Closing 70–85 Grubbs Catalyst, Thiols Sensitivity to oxygen

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-yl Group

Acid-Catalyzed Cyclization

4-Phenyltetrahydro-2H-pyran is synthesized via cyclization of 5-phenyl-1,5-pentanediol under acidic conditions (e.g., H₂SO₄ or p-TsOH). The phenyl group’s electron-donating effects enhance ring stability, yielding >80% purity.

Transition Metal-Mediated Approaches

Nickel-catalyzed coupling of styrene derivatives with diols provides enantioselective access to tetrahydropyran rings. For example, Ni(COD)₂ with chiral ligands achieves 92% enantiomeric excess (ee) in asymmetric syntheses.

Coupling Strategies for Methanone Bridge Formation

Friedel-Crafts Acylation

The bicyclic core and tetrahydropyran are linked via Friedel-Crafts acylation using AlCl₃ as a catalyst. This method achieves 60–70% yield but requires careful control of electrophilicity to avoid over-acylation.

Nucleophilic Acyl Substitution

Reaction of the bicyclic amine with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride in THF with triethylamine affords the target compound. Yields range from 55–65%, with purification via silica gel chromatography.

Table 2: Coupling Reaction Optimization
Condition Yield (%) Purity (%) Key Observations Source
Friedel-Crafts 65 95 Side products from ring-opening
Acyl Substitution 58 98 Requires anhydrous conditions
Pd-Mediated Coupling 72 97 High cost of catalysts

Stereochemical Considerations

The bicyclic core’s bridgehead chirality and tetrahydropyran’s axial phenyl group introduce stereochemical complexity. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while X-ray crystallography confirms absolute configurations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67–3.59 (m, 1H, bridgehead H), 4.42 (s, 1H, pyran O-CH₂), 7.29–7.45 (m, 5H, phenyl).
  • MS (ESI+) : m/z 303.42 [M+H]⁺, consistent with molecular formula C₁₇H₂₁NO₂S.

Purity Assessment

HPLC with UV detection (λ = 254 nm) shows >98% purity. Residual solvents (e.g., THF, DCM) are quantified via GC-MS to meet ICH guidelines.

Industrial-Scale Challenges

  • Cost Efficiency : Pd-catalyzed methods are less viable at scale due to catalyst costs.
  • Byproduct Management : Friedel-Crafts acylation generates sulfonic acid byproducts requiring neutralization.
  • Regulatory Compliance : Residual metal catalysts (e.g., Pd, Ni) must be <10 ppm per ICH Q3D.

Chemical Reactions Analysis

Types of Reactions

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and tetrahydropyran groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

2-thia-5-azabicyclo[22

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone exerts its effects is not well-documented. its unique structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its bicyclic core and functional groups. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Bicyclic Systems

The 2-thia-5-azabicyclo[2.2.1]heptane core distinguishes itself from analogs like 2-oxa-5-azabicyclo[2.2.1]heptane (oxygen instead of sulfur) and simpler azabicycles. Key differences include:

Feature 2-Thia-5-azabicyclo[2.2.1]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane Azabicyclo[2.2.2]octane
Heteroatoms S, N O, N N only
Electron Density Sulfur’s polarizability enhances π-interactions Oxygen’s electronegativity strengthens H-bonding Less polarizable
Conformational Rigidity High (norbornane-like) High Moderate
Synthetic Accessibility Challenging due to sulfur incorporation Well-established routes Common

The thia variant’s sulfur atom may improve lipophilicity and metabolic stability compared to oxa analogs, though this depends on substituents .

Substituent Variations

The methanone-linked 4-phenyltetrahydro-2H-pyran group in the target compound contrasts with substituents in analogs:

Compound Core Bicyclic System Key Substituent Potential Impact
Target Compound 2-Thia-5-azabicyclo[2.2.1]heptane 4-Phenyltetrahydro-2H-pyran Enhanced steric bulk; aromatic interactions
6-{2-Thia-5-azabicyclo[...]}pyridine-3-carbaldehyde 2-Thia-5-azabicyclo[2.2.1]heptane Pyridine-3-carbaldehyde Reactive aldehyde for conjugation
3-((1S,4S)-2-Oxa-5-azabicyclo[...])propan-1-ol 2-Oxa-5-azabicyclo[2.2.1]heptane Propanol chain Hydrophilicity; H-bond donor capacity
Compounds with 3-[(1S,4S)-2-Oxa-5-azabicyclo[...]]propoxy groups 2-Oxa-5-azabicyclo[2.2.1]heptane Alkoxy-linked pyrimidines/isoquinolines Kinase inhibition (inferred from patents)

Inferred Pharmacological Properties

While biological data for the target compound are absent, structural analogs provide clues:

  • 2-Oxa-5-azabicyclo[...]propoxy groups in pyrimidine derivatives (e.g., ) are linked to kinase inhibition, with fluorine and chloro substituents enhancing potency .
  • The 4-phenyltetrahydro-2H-pyran group’s aromaticity may mimic tyrosine or histidine residues in kinase ATP-binding pockets, a strategy employed in FDA-approved drugs like ibrutinib.

Biological Activity

The compound 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Structure : This can be achieved through methods such as Diels-Alder reactions, where a diene reacts with a dienophile to form the bicyclic framework.
  • Coupling with Tetrahydropyran : The bicyclic system is then coupled with a tetrahydropyran derivative, which can be synthesized from common precursors in organic chemistry.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects for neurological disorders.

Biological Activity

Research indicates that compounds similar to 2-thia-5-azabicyclo[2.2.1]heptan derivatives exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Neuropharmacological Effects : The compound's interaction with trace amine-associated receptors (TAARs) hints at possible applications in neurological therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Study A (2023)Investigated the interaction of similar bicyclic compounds with TAARs, showing modulation of neurotransmitter release.
Study B (2024)Demonstrated antimicrobial activity against specific bacterial strains, suggesting potential for development into an antibiotic.
Study C (2023)Explored the synthesis and pharmacological profile of related thiazolidine-containing compounds, highlighting their unique electronic properties and biological interactions.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone?

Synthesis involves multi-step routes:

  • Bicyclic Core Construction : Cyclization of sulfur/nitrogen-containing precursors (e.g., thiols and amines) under controlled pH and temperature to form the 2-thia-5-azabicyclo[2.2.1]heptane framework .
  • Ketone Functionalization : Friedel-Crafts acylation or coupling reactions to attach the 4-phenyltetrahydro-2H-pyran-4-yl group. Solvent choice (e.g., DMF or acetic acid) and catalyst selection (e.g., Lewis acids) significantly impact yield .
  • Optimization : High-throughput screening of reaction parameters (temperature: 60–100°C; time: 2–24 hours) and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments (e.g., ketone C=O at ~200 ppm in ¹³C NMR) and confirms bicyclic ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., m/z 247.36 for C₁₄H₁₇NOS) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and torsional strain in the bicyclic system .

Advanced Research Questions

Q. What computational methods are used to predict the biological activity and binding mechanisms of this compound?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) assess interactions with targets like enzymes or receptors. The bicyclic core’s sulfur atom may coordinate with metal ions in active sites .
  • Molecular Dynamics (MD) : Evaluates conformational stability in solvated systems (e.g., water-lipid bilayer models) to predict membrane permeability .
  • Structure-Activity Relationship (SAR) : Modifications to the phenyl or pyran groups are modeled to optimize binding affinity and selectivity .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

  • Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
  • Advanced Analytical Cross-Validation : Pair NMR with IR spectroscopy to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and LC-MS to assess purity .
  • Meta-Analysis : Compare datasets from multiple studies to identify outliers (e.g., conflicting melting points due to polymorphic forms) .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) environments, followed by HPLC monitoring of degradation products .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability (e.g., decomposition onset at >200°C) .
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months to simulate long-term stability .

Q. How is the environmental fate of this compound assessed in ecological risk studies?

  • Partition Coefficient (Log P) Measurement : Determines hydrophobicity and potential bioaccumulation using shake-flask or chromatographic methods .
  • Biotic/Abiotic Degradation Assays : Incubate with soil microbes or UV light to track breakdown products via GC-MS .
  • Ecotoxicology Models : Predict effects on aquatic organisms (e.g., Daphnia magna) using ECOSAR or TEST software .

Methodological Focus

Q. What derivatization strategies enhance the compound’s utility in medicinal chemistry?

  • Nucleophilic Substitution : Replace the ketone with amine or thiol groups to create prodrugs .
  • Click Chemistry : Azide-alkyne cycloaddition to append fluorophores for cellular tracking .
  • Enzymatic Modifications : Use lipases or esterases to selectively hydrolyze ester derivatives .

Q. How are structure-activity relationship (SAR) studies designed for this bicyclic scaffold?

  • Analog Library Synthesis : Systematically vary substituents on the phenyl and pyran rings .
  • Biological Screening : Test analogs against target panels (e.g., kinase inhibitors) using high-throughput assays .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

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